molecular formula C7H2BrNO3 B2529039 3-Bromofuro[3,4-b]pyridine-5,7-dione CAS No. 98278-78-5

3-Bromofuro[3,4-b]pyridine-5,7-dione

Cat. No.: B2529039
CAS No.: 98278-78-5
M. Wt: 228.001
InChI Key: FMIBWNJUQJRTER-UHFFFAOYSA-N
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Description

3-Bromofuro[3,4-b]pyridine-5,7-dione: is a heterocyclic organic compound with the molecular formula C7H2BrNO3 It is characterized by a fused ring structure consisting of a furan ring and a pyridine ring, with bromine and two keto groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromofuro[3,4-b]pyridine-5,7-dione typically involves the bromination of furo[3,4-b]pyridine-5,7-dione. One common method includes the reaction of 5-bromopyridine-2,3-dicarboxylic acid with acetic anhydride at elevated temperatures . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromofuro[3,4-b]pyridine-5,7-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[3,4-b]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: 3-Bromofuro[3,4-b]pyridine-5,7-dione is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its unique structure makes it valuable for developing new materials and catalysts.

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-Bromofuro[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and keto groups play a crucial role in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 3-Chlorofuro[3,4-b]pyridine-5,7-dione
  • 3-Iodofuro[3,4-b]pyridine-5,7-dione
  • 3-Fluorofuro[3,4-b]pyridine-5,7-dione

Comparison: Compared to its halogenated analogs, 3-Bromofuro[3,4-b]pyridine-5,7-dione exhibits unique reactivity due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, iodo, and fluoro counterparts. This uniqueness is leveraged in various synthetic and research applications to achieve specific outcomes .

Properties

IUPAC Name

3-bromofuro[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrNO3/c8-3-1-4-5(9-2-3)7(11)12-6(4)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIBWNJUQJRTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)OC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98278-78-5
Record name 3-bromo-5H,7H-furo[3,4-b]pyridine-5,7-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 5-bromo-pyridine-2,3-dicarboxylic acid (700 mg, 2.85 mmol) in acetic anhydride (0.88 ml, 9.39 mmol, 3.3 equiv.) was heated at 80° C. for 10 min and then refluxed for 1 h. Acetic anhydride was evaporated off in vacuo. The resulting solid was triturated with hexane to afford 3-bromo-furo[3,4-b]pyridine-5,7-dione (510 mg, 79%) as off white solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One

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